Methyl [3,4'-bipyridine]-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl ester functional group at the 6-position, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl [3,4’-bipyridine]-6-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with a halogenated pyridine derivative, also catalyzed by palladium.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs scalable versions of these coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Methyl [3,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bipyridine core or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl [3,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl [3,4’-bipyridine]-6-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal centers, often used in catalysis and material science.
4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and materials science.
Uniqueness: Methyl [3,4’-bipyridine]-6-carboxylate is unique due to its specific functionalization, which allows for tailored reactivity and applications. Its methyl ester group provides additional versatility in chemical synthesis compared to other bipyridine derivatives .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-3-2-10(8-14-11)9-4-6-13-7-5-9/h2-8H,1H3 |
InChI Key |
JZAXXAWDXUEUTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.